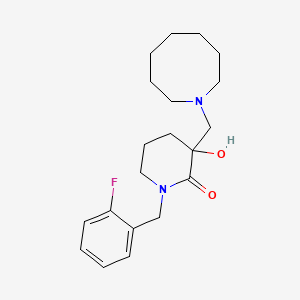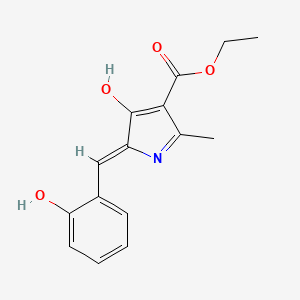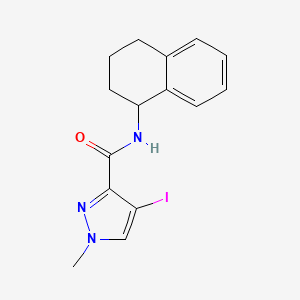![molecular formula C21H35N3O2 B5974564 1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol](/img/structure/B5974564.png)
1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]phenoxy}-3-(dimethylamino)-2-propanol is a chemical compound that is commonly known as carvedilol. It belongs to the class of medications called beta-blockers and is used to treat various medical conditions, including heart failure, high blood pressure, and angina. The compound has gained significant attention from the scientific community due to its unique chemical structure and potential therapeutic benefits.
Mécanisme D'action
Carvedilol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This results in a reduction in heart rate and blood pressure, which can help to improve cardiac function and reduce the risk of cardiovascular events.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can help to improve cardiac function and reduce the risk of cardiovascular events. Additionally, carvedilol has been found to improve endothelial function, which can help to improve blood flow and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Carvedilol has several advantages for use in lab experiments. It has a well-defined chemical structure, which makes it easy to synthesize and study. Additionally, carvedilol has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacological properties. However, carvedilol also has some limitations for use in lab experiments. It can be difficult to work with due to its low solubility in water, which can limit its use in certain experiments. Additionally, carvedilol has a short half-life, which can make it difficult to maintain consistent levels in the body over time.
Orientations Futures
There are several future directions for research on carvedilol. One area of interest is the potential use of carvedilol in combination with other medications for the treatment of cardiovascular disease. Additionally, there is ongoing research into the use of carvedilol in the treatment of other medical conditions, including arrhythmias and diabetes. Finally, there is interest in developing new formulations of carvedilol that can overcome its limitations in lab experiments, such as its low solubility in water.
Méthodes De Synthèse
The synthesis of carvedilol involves several steps, including the reaction of 4-cyclopentyl-1,2-diamine with 4-(2,3-epoxypropoxy)phenylacetone to form 1-(4-cyclopentyl-3-oxopiperazin-1-yl)propan-2-ol. This intermediate is then reacted with 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetonitrile to yield the final product, carvedilol.
Applications De Recherche Scientifique
Carvedilol has been extensively studied for its potential therapeutic benefits in treating various medical conditions. It has been shown to be effective in reducing mortality and hospitalization rates in patients with heart failure. Additionally, carvedilol has been found to be effective in reducing blood pressure and improving cardiac function in patients with hypertension. The compound has also been investigated for its potential use in treating other medical conditions, including arrhythmias, myocardial infarction, and diabetes.
Propriétés
IUPAC Name |
1-[4-[(4-cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-22(2)16-20(25)17-26-21-9-7-18(8-10-21)15-23-11-13-24(14-12-23)19-5-3-4-6-19/h7-10,19-20,25H,3-6,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJQFURLUISVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Cyclopentylpiperazin-1-yl)methyl]phenoxy]-3-(dimethylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1-phenyl-N-[2-(1-piperidinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5974484.png)

![5-{[(dimethylamino)carbonyl]-NNO-azoxy}-2,2-dimethyl-5-nitro-1,3-dioxane](/img/structure/B5974499.png)
![6-({3-[(2-fluorophenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B5974505.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B5974514.png)
![1-ethyl-4-{[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B5974522.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(2-thienyl)ethyl]amine](/img/structure/B5974529.png)
![4-(2-methoxyphenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5974535.png)
![1-{4-[(3-methyl-1-piperidinyl)methyl]benzoyl}-4-piperidinecarboxamide](/img/structure/B5974554.png)


![1-(2-{3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B5974589.png)
![N-cyclopropyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5974590.png)
